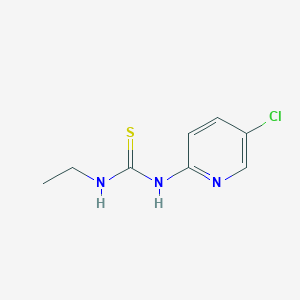![molecular formula C26H25N5 B14621268 N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 57723-73-6](/img/structure/B14621268.png)
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This specific compound is notable for its complex structure, which includes a naphthalene ring, a butyl group, and two phenyl groups connected by azo linkages. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is achieved by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound. This step requires precise control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst, acidic or basic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes and pigments, particularly for textiles and plastics, due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine primarily involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azo groups can also participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sudan III: Another azo compound used as a dye, with a similar structure but different substituents.
Sudan IV: Similar to Sudan III, used for staining in biological applications.
Oil Red O: A fat-soluble dye used for staining lipids, structurally related to azo compounds.
Uniqueness
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its butyl group and naphthalene ring contribute to its solubility and stability, making it suitable for various industrial and research applications.
Propriétés
Numéro CAS |
57723-73-6 |
|---|---|
Formule moléculaire |
C26H25N5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-butyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C26H25N5/c1-2-3-19-27-25-18-13-20-9-7-8-12-24(20)26(25)31-30-23-16-14-22(15-17-23)29-28-21-10-5-4-6-11-21/h4-18,27H,2-3,19H2,1H3 |
Clé InChI |
NCOGHNXWRZBCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


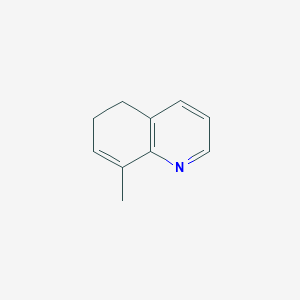
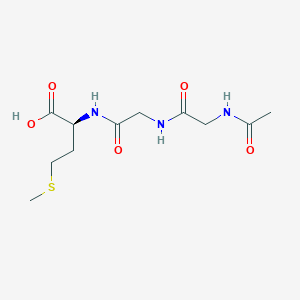
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
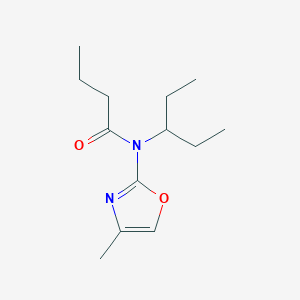
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
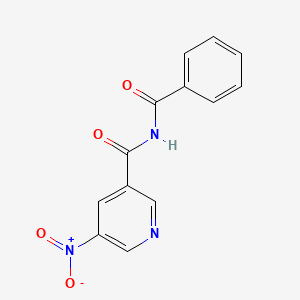
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
